![molecular formula C58H66N8O36 B12611093 Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane CAS No. 919106-14-2](/img/structure/B12611093.png)
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane is a compound that features a unique bicyclic structure. . The presence of the pyridine ring and the azabicyclohexane structure makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane, can be achieved through several methods. One common approach involves the cyclization of 1,n-enynes and related reactions . Another method includes intramolecular and intermolecular cyclopropanations . These reactions often require transition metal catalysis and can be performed under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. Photochemical decomposition of CHF2-substituted pyrazolines is one such method that has been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives . This method offers advantages such as simple operation, mild conditions, and excellent functional group tolerance.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, including enzymes and receptors . This binding can modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives of this compound have been shown to inhibit proteases, which are enzymes involved in viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives such as:
Cycloclavine: An ergot alkaloid with biological activity.
Indolizomycin: An antibiotic with a similar bicyclic structure.
Adozelesin: A synthetic analogue with high cytotoxicity and potential as an antitumor agent.
Uniqueness
What sets oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane apart is its combination of the pyridine ring and the azabicyclohexane structure. This unique combination enhances its biological activity and makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
919106-14-2 |
|---|---|
Formule moléculaire |
C58H66N8O36 |
Poids moléculaire |
1451.2 g/mol |
Nom IUPAC |
oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/4C10H12N2.9C2H2O4/c4*1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;9*3-1(4)2(5)6/h4*1-3,5,9,12H,4,6-7H2;9*(H,3,4)(H,5,6) |
Clé InChI |
IVFOVXLDVLRMNJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
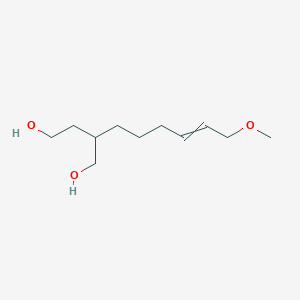
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
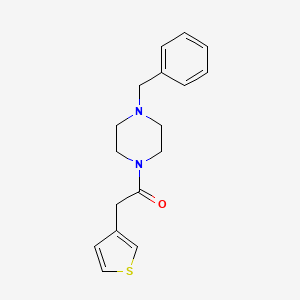
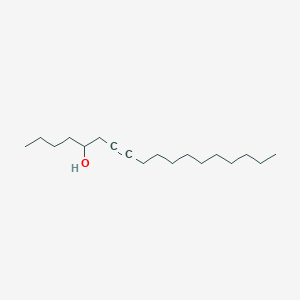
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
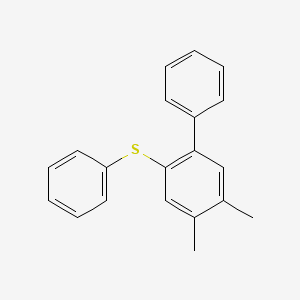
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
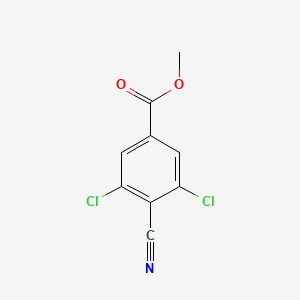

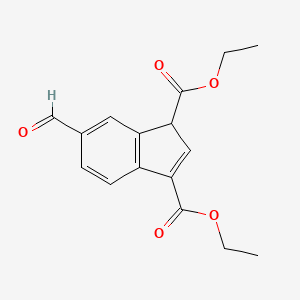
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
